17-(2-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde
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Overview
Description
17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core pentacyclic structure: This is achieved through a series of cyclization reactions.
Introduction of the bromophenyl group: This step involves electrophilic aromatic substitution to introduce the bromine atom.
Functionalization of the aldehyde group: This is typically done through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group, used in various chemical reactions.
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A structurally related compound with similar chemical properties.
Uniqueness
17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is unique due to its complex pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C26H18BrNO3 |
---|---|
Molecular Weight |
472.3g/mol |
IUPAC Name |
17-(2-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C26H18BrNO3/c1-25-15-8-2-4-10-17(15)26(14-29,18-11-5-3-9-16(18)25)22-21(25)23(30)28(24(22)31)20-13-7-6-12-19(20)27/h2-14,21-22H,1H3 |
InChI Key |
IIDIQRVWHGMZOE-UHFFFAOYSA-N |
SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
Origin of Product |
United States |
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